molecular formula C9H11NO B15050303 1-(2-Ethylpyridin-4-yl)ethanone

1-(2-Ethylpyridin-4-yl)ethanone

Cat. No.: B15050303
M. Wt: 149.19 g/mol
InChI Key: ZKRIXIFLLDEIBH-UHFFFAOYSA-N
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Description

1-(2-Ethylpyridin-4-yl)ethan-1-one is an organic compound belonging to the pyridine family It features a pyridine ring substituted with an ethyl group at the 2-position and an ethanone group at the 1-position

Preparation Methods

The synthesis of 1-(2-ethylpyridin-4-yl)ethan-1-one can be achieved through several routes. One common method involves the alkylation of 2-ethylpyridine with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .

Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

1-(2-Ethylpyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating agents.

Common reagents and conditions for these reactions vary, but they generally involve standard laboratory techniques and conditions. Major products formed from these reactions include oxidized or reduced derivatives and substituted pyridine compounds .

Scientific Research Applications

1-(2-Ethylpyridin-4-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-ethylpyridin-4-yl)ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

1-(2-Ethylpyridin-4-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of 1-(2-ethylpyridin-4-yl)ethan-1-one lies in its specific substitution pattern, which can influence its chemical behavior and suitability for various applications.

Biological Activity

1-(2-Ethylpyridin-4-yl)ethanone is an organic compound characterized by its unique structure, which includes a carbonyl group adjacent to an ethyl-substituted pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and enzyme interaction studies. Its molecular formula is C11_{11}H13_{13}N\O, with a molecular weight of 149.19 g/mol. The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors, suggesting potential therapeutic applications.

Enzyme Interactions

This compound has been studied for its interactions with various enzymes, indicating its potential as a ligand in coordination chemistry. Research suggests that it may influence biochemical pathways by modulating enzyme activity, which is crucial for understanding its therapeutic effects.

Key Enzymatic Interactions:

  • Inhibition of Enzymes: Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways.
  • Activation of Receptors: There is evidence suggesting that it may act as an agonist for specific receptors, potentially influencing cellular signaling pathways.

Therapeutic Potential

The compound is being explored for its medicinal properties, particularly as a precursor for pharmaceutical compounds. Its unique structure allows for modifications that could enhance its biological activity.

Potential Therapeutic Applications:

  • Anticancer Activity: Initial findings suggest that derivatives of this compound exhibit antileukemic properties, showing promise in cancer treatment.
  • Neurological Effects: Given its interaction with receptors in the nervous system, there is potential for applications in treating neurodegenerative diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds based on their structures and biological activities.

Compound NameStructureKey Differences
1-(Pyridin-4-yl)ethanoneLacks ethyl groupMay exhibit different reactivity due to absence of ethyl substitution
2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanoneContains bromophenyl groupAlters reactivity and applications due to bromine substituent
2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanoneFeatures fluorophenyl groupChanges reactivity profile compared to ethyl-substituted variant

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Enzyme Interaction Studies:
    • A study demonstrated that the compound could inhibit specific metabolic enzymes, leading to altered metabolic pathways in vitro .
    • Further investigations revealed that it might enhance the activity of certain neurotransmitter receptors, suggesting potential applications in neuropharmacology .
  • Anticancer Research:
    • Research indicated that derivatives of this compound showed significant cytotoxicity against leukemia cell lines, highlighting its potential as an anticancer agent .
  • Pharmacological Assessments:
    • In vivo studies have suggested that the compound may possess neuroprotective properties, making it a candidate for further research in treating neurodegenerative disorders .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(2-ethylpyridin-4-yl)ethanone

InChI

InChI=1S/C9H11NO/c1-3-9-6-8(7(2)11)4-5-10-9/h4-6H,3H2,1-2H3

InChI Key

ZKRIXIFLLDEIBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1)C(=O)C

Origin of Product

United States

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